molecular formula C11H11F3O3 B13247663 4,4,4-Trifluoro-2-(4-methoxyphenyl)butanoic acid

4,4,4-Trifluoro-2-(4-methoxyphenyl)butanoic acid

Cat. No.: B13247663
M. Wt: 248.20 g/mol
InChI Key: JLMDKXYJHMCWKK-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-2-(4-methoxyphenyl)butanoic acid is an organic compound with the molecular formula C11H11F3O3 It is characterized by the presence of trifluoromethyl and methoxyphenyl groups attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-2-(4-methoxyphenyl)butanoic acid typically involves the reaction of 4-methoxybenzaldehyde with trifluoroacetic acid in the presence of a suitable catalyst. The reaction proceeds through a series of steps including condensation, reduction, and hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key steps include the use of efficient catalysts and reaction conditions that minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-2-(4-methoxyphenyl)butanoic acid undergoes various types of chemical reactions including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

4,4,4-Trifluoro-2-(4-methoxyphenyl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-2-(4-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,4-Trifluoro-2-(4-methoxyphenyl)butanoic acid is unique due to the presence of both trifluoromethyl and methoxyphenyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C11H11F3O3

Molecular Weight

248.20 g/mol

IUPAC Name

4,4,4-trifluoro-2-(4-methoxyphenyl)butanoic acid

InChI

InChI=1S/C11H11F3O3/c1-17-8-4-2-7(3-5-8)9(10(15)16)6-11(12,13)14/h2-5,9H,6H2,1H3,(H,15,16)

InChI Key

JLMDKXYJHMCWKK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CC(F)(F)F)C(=O)O

Origin of Product

United States

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